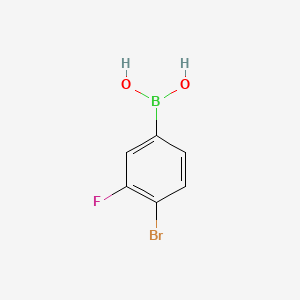

4-Bromo-3-fluorobenzeneboronic acid

Overview

Description

4-Bromo-3-fluorobenzeneboronic acid is a compound of interest in various chemical syntheses and studies. It is related to several research areas, including the synthesis of polymers, the preparation of radiolabeled compounds for imaging, and the study of molecular structures and interactions. The compound's unique combination of a boronic acid group with bromine and fluorine substituents on the benzene ring makes it a versatile reagent in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-bromo-3-fluorobenzeneboronic acid involves multiple steps and various starting materials. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination, achieving a 30% yield . Another related compound, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, was synthesized from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, protection, another Grignard reaction, and substitution by a borono group, followed by bromination with an overall yield of 54% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and thermodynamic behavior of such compounds .

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene derivatives is highlighted in various studies. For example, 4-bromo-2,5-di-n-hexylbenzeneboronic acid was used in palladium-catalyzed coupling reactions to synthesize poly(para-phenylene) derivatives with high degrees of polymerization . Additionally, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene were prepared as precursors for organometallic nucleophilic reagents . These studies showcase the potential of bromo-fluorobenzene derivatives in creating complex molecules and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are crucial for their application in various fields. The electronic structure, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of these compounds were studied using time-dependent DFT (TD-DFT) approaches. The calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule, and the thermodynamic properties at different temperatures were calculated, revealing correlations between heat capacities, entropies, enthalpy changes, and temperature .

Scientific Research Applications

Lithium-Ion Battery Development

4-Bromo-2-fluoromethoxybenzene, a derivative of 4-Bromo-3-fluorobenzeneboronic acid, has been studied for its potential as a bifunctional electrolyte additive in lithium-ion batteries. This compound can polymerize electrochemically to form a protective film, offering overcharge protection and fire retardancy while not affecting the normal cycle performance of the batteries (Zhang Qian-y, 2014).

Radiochemistry

In radiochemistry, pathways to synthesize no-carrier-added 1-bromo-4-[18F]fluorobenzene, closely related to 4-Bromo-3-fluorobenzeneboronic acid, have been explored for their potential in 18F-arylation reactions, crucial for creating radiopharmaceuticals (J. Ermert et al., 2004).

Organic Synthesis

The use of 1-bromo-4-fluorobenzene in the Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives highlights another important application. These reactions are essential in the pharmaceutical industry and in the creation of novel materials (Roghayeh Sadeghi Erami et al., 2017).

Educational Chemistry

In educational settings, 1-bromo-4-fluorobenzene is used to teach advanced organic chemistry concepts. An experiment involving this compound allows students to explore the chemoselectivity of Grignard reagent formation, enhancing their understanding of synthesis and analysis (S. Hein et al., 2015).

Photofragment Spectroscopy

The compound has also been a subject in photofragment spectroscopy studies, providing insights into the photodissociation mechanisms of halobenzenes and the effects of fluorine atom substitution, which is relevant for understanding chemical behavior under light exposure (Xi-Bin Gu et al., 2001).

Enzymatic Interaction Studies

4-Fluoro-substituted benzeneboronic acids, closely related to 4-Bromo-3-fluorobenzeneboronic acid, have been studied for their interactions with enzymes like subtilisin Carlsberg. Such studies are vital in biochemistry for understanding enzyme-inhibitor dynamics and designing more effective drugs (R. London & S. Gabel, 1994).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQPRPXJMWADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378385 | |

| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorobenzeneboronic acid | |

CAS RN |

374790-97-3 | |

| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374790-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

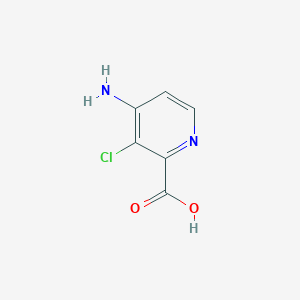

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

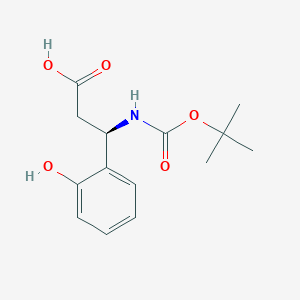

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)